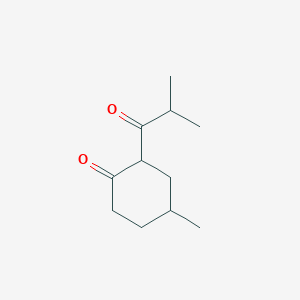

4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one

Description

4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one is a cyclohexanone derivative featuring a methyl group at the 4-position and a 2-methylpropanoyl (isobutyryl) group at the 2-position. This compound is characterized by its bicyclic ketone structure, which imparts unique electronic and steric properties.

Properties

CAS No. |

62115-82-6 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

4-methyl-2-(2-methylpropanoyl)cyclohexan-1-one |

InChI |

InChI=1S/C11H18O2/c1-7(2)11(13)9-6-8(3)4-5-10(9)12/h7-9H,4-6H2,1-3H3 |

InChI Key |

ONSBAAAMUUZBQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=O)C(C1)C(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with isobutyraldehyde, followed by hydrogenation and subsequent oxidation. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation, followed by hydrogenation using a palladium catalyst and oxidation with an oxidizing agent like sodium hypochlorite .

Industrial Production Methods

Industrial production of 4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of inexpensive starting materials and readily available reagents is also a key consideration in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Sodium hypochlorite (NaClO), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Grignard reagents, organolithium compounds.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanones.

Scientific Research Applications

4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

(2R)-4-Methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one (Mannich Base)

Structural Features :

Physicochemical Properties :

Key Differences :

- The Mannich base contains a polar NH group and aromatic rings, enhancing hydrogen bonding and π-π interactions. In contrast, 4-methyl-2-(2-methylpropanoyl)cyclohexan-1-one lacks NH functionality, reducing polarity but increasing hydrophobicity.

(2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexan-1-one

Structural Features :

- Core: Cyclohexanone.

- Substituents : Methyl at 5-position and isopropyl at 2-position.

- Molecular Weight: Not explicitly stated but estimated ~168.28 amu.

Key Differences :

3-Geranyl-1-(2-methylpropanoyl)phloroglucinol

Structural Features :

- Core: Phloroglucinol (trihydroxybenzene).

- Substituents: Geranyl (terpene) and 2-methylpropanoyl groups.

Key Differences :

- The aromatic phloroglucinol core contrasts with the cyclohexanone ring, leading to divergent electronic environments. The isobutyryl group in both compounds suggests shared reactivity in acyl transfer or hydrolysis, but the biological contexts differ significantly.

4-Methyl-1-(propan-2-yl)cyclohexan-1-ol

Structural Features :

- Core: Cyclohexanol.

- Substituents : Methyl at 4-position and isopropyl at 1-position.

Key Differences :

- The hydroxyl group introduces hydrogen bonding capability, increasing water solubility compared to the ketone derivatives. The lack of a carbonyl group reduces electrophilicity, limiting utility in condensation reactions .

Comparative Data Table

Research Findings and Implications

- Reactivity: The isobutyryl group in 4-methyl-2-(2-methylpropanoyl)cyclohexan-1-one enhances electrophilicity at the carbonyl, making it susceptible to nucleophilic attack (e.g., Grignard reactions). This contrasts with the Mannich base, where the NH group participates in hydrogen bonding and metal coordination .

- Synthetic Utility : The compound’s lipophilicity and ketone functionality make it a candidate for synthesizing complex bicyclic frameworks or as a precursor in asymmetric catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.